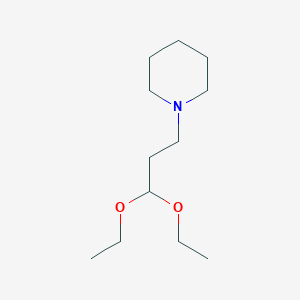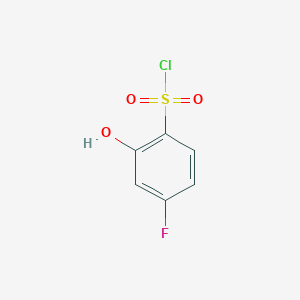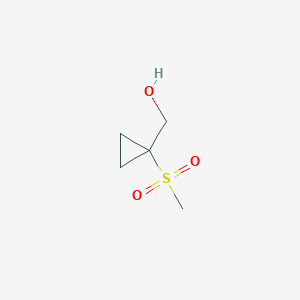
Cyclopropanemethanol, 1-(methylsulfonyl)-
Vue d'ensemble
Description
Cyclopropanemethanol, 1-(methylsulfonyl)- (CMM) is a cyclic organic compound with the molecular formula C5H10O3S . It is a white crystalline solid that contains a three-membered cyclopropane ring and a hydroxyl group attached to a sulfone moiety.
Molecular Structure Analysis
The molecular structure of Cyclopropanemethanol, 1-(methylsulfonyl)- consists of a three-membered cyclopropane ring with a hydroxyl group and a sulfone moiety . The molecular formula is C5H10O3S .Physical And Chemical Properties Analysis
The predicted boiling point of Cyclopropanemethanol, 1-(methylsulfonyl)- is 346.9±11.0 °C and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 15.10±0.10 .Applications De Recherche Scientifique
Catalytic Synthesis of Methanol from Synthesis Gas
(1-methanesulfonylcyclopropyl)methanol: can be used as an intermediate in the catalytic synthesis of methanol from synthesis gas. This process is significant for the C1 chemical industry, where methanol serves as a primary feedstock chemical for various syntheses . The compound’s role in this context could involve the conversion of unsorted organic waste, including plastic waste, into methanol, thereby contributing to a circular economy and sustainable chemical synthesis .
CO2 Utilization for Methanol Production
The compound is potentially applicable in the safety optimization of equipment used in the catalytic conversion of CO2 to methanol. This application is crucial for achieving carbon neutralization goals. It involves the thermal catalytic conversion of CO2, which has a larger processing capacity and better reduction effect compared to other methods . The safety performance of catalysts and countermeasures for accident types in the industrial applications of CO2 to methanol are areas of active research .
Biochemical Background of Methanogens
Methanogens are microorganisms that convert CO2 or small organic molecules to methane, and (1-methanesulfonylcyclopropyl)methanol could be involved in optimizing this biochemical process. This application is particularly relevant in the context of renewable energy, where methane serves as a storable energy carrier and a potential replacement for fossil fuels .
Methanol as a Clean Fuel
(1-methanesulfonylcyclopropyl)methanol: may find use in applications where methanol is employed as a clean fuel. Due to its clean-burning properties, methanol is increasingly used to fuel cars, trucks, marine vessels, boilers, cookstoves, and kilns. The compound could play a role in enhancing the production or efficiency of methanol as a fuel .
Methanol in Chemical Industry
The compound’s applications extend to the chemical industry, where it can be used as a building block for the manufacture of various chemicals. Methanol, derived from (1-methanesulfonylcyclopropyl)methanol , is a versatile product found in paints, plastics, and other household products. Its versatility also includes the ability to be produced from different feedstocks, making it a sustainable option .
Methanol as an Automotive Fuel
In the automotive industry, (1-methanesulfonylcyclopropyl)methanol could be utilized to improve the production of methanol used as an automotive fuel. Methanol’s properties, such as high octane value and good anti-knock properties, make it suitable for this purpose. It can be used to upgrade regular gasoline to high premium grades by increasing octane .
Safety and Hazards
Propriétés
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9(7,8)5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVIHLGSPFPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)

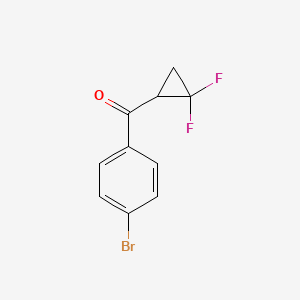
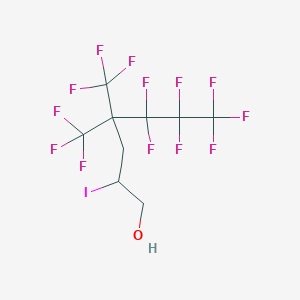
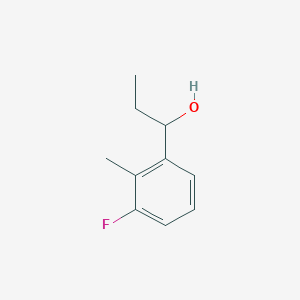

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
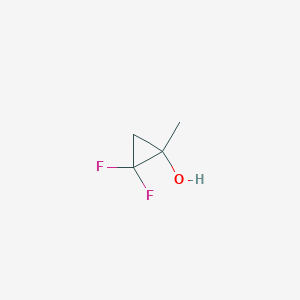
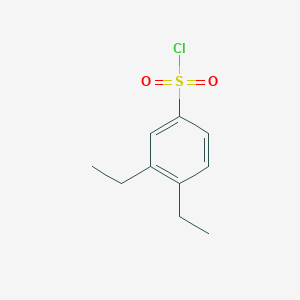
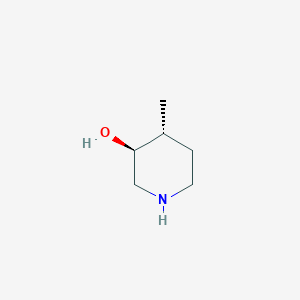
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
